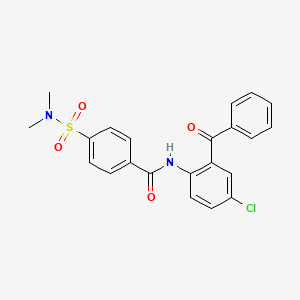

N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide

Description

N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide is a benzamide derivative characterized by a 2-benzoyl-4-chlorophenyl group attached to a benzamide core and a dimethylsulfamoyl moiety at the para position.

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4S/c1-25(2)30(28,29)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCLWXJDJQXGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common route includes:

Formation of the Benzoyl Chloride Intermediate: This step involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine under controlled conditions.

Coupling Reaction: The intermediate is then coupled with 4-(dimethylsulfamoyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions typically involve Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block for the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential as an anti-inflammatory agent.

- Explored for its ability to inhibit specific enzymes or receptors in biological systems.

Industry:

- Potential applications in the development of advanced materials, such as polymers or coatings.

- Used in the synthesis of specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s aromatic structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Core Benzamide Derivatives

- 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide (): Shares the benzamide backbone but replaces the dimethylsulfamoyl group with a benzyloxy substituent.

- N-(2,3-Dichlorophenyl)-4-(phenylsulfonamido)benzamide (): Features a dichlorophenyl group and phenylsulfonamido substituent. The absence of a benzoyl group and the presence of sulfonamide (vs. sulfamoyl) may reduce metabolic stability but improve solubility .

Sulfamoyl/Sulfonamide Variants

- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, ): Contains a dimethylsulfamoyl group identical to the target compound but incorporates a thiazole ring. This modification enhances NF-κB activation, suggesting that heterocyclic additions can amplify adjuvant activity .

- 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide (): Replaces dimethylsulfamoyl with a thiazolylsulfamoyl group. The imidazole moiety confers antibacterial activity, highlighting the role of nitrogen-containing heterocycles in antimicrobial potency .

Complex PROTACs and Therapeutic Agents

- PROTAC Compound 4 (): A multi-ringed structure with cyclopentylsulfamoyl and piperidinyl groups. While structurally distinct, its sulfamoyl group and benzamide core demonstrate the versatility of these motifs in designing lipid metabolism-targeting agents .

- Momelotinib Dihydrochloride (): A benzamide-based therapeutic with a cyanomethyl group and morpholinyl-pyrimidine system. Its application in myeloproliferative neoplasms underscores how substituent diversity can tailor compounds for specific diseases .

Methodological Efficiency

- Ultrasonic Irradiation vs. Conventional Reflux (): Synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide via ultrasonic methods reduced reaction time by 40–60% and improved yields by 15–20% compared to reflux. This suggests that the target compound’s synthesis could similarly benefit from green chemistry approaches .

Key Challenges

- Steric and Electronic Effects : The 2-benzoyl-4-chlorophenyl group in the target compound may introduce steric hindrance during synthesis, unlike simpler analogs in –5. Chloro and nitro substituents (e.g., in 2-chloro-4-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide, ) often require controlled conditions to avoid side reactions .

Antimicrobial and Anticancer Activity

- Imidazole Derivatives (): Compounds with imidazole substituents showed potent antifungal (e.g., 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide) and anticancer activity (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide). The target compound’s dimethylsulfamoyl group may offer similar versatility .

Adjuvant and Signaling Modulation

- Compound 50 (): Demonstrated NF-κB activation prolongation, a trait valuable in vaccine adjuvants. The shared dimethylsulfamoyl group implies that the target compound could be optimized for immune modulation .

Data Table: Key Comparative Features

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 387.88 g/mol. The structure includes a benzamide backbone, a dimethylsulfamoyl group, and a chlorophenyl moiety, which contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClN2O3S |

| Molecular Weight | 387.88 g/mol |

| IUPAC Name | This compound |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It is hypothesized that the compound interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : Preliminary studies suggest it may modulate receptor functions, particularly those related to inflammatory responses.

- Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

- Anticancer Activity : A study conducted by Basak et al. (2008) demonstrated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, the structural similarities suggest potential efficacy against tumor growth.

- Inhibition of CCR Receptors : Research indicates that related compounds can inhibit CCR2 and CCR9 receptor functions, which are implicated in inflammatory diseases. This suggests that this compound may have therapeutic applications in treating conditions such as rheumatoid arthritis or multiple sclerosis .

- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of the compound. Preliminary assessments have shown moderate toxicity levels in vitro, indicating a need for further evaluation in vivo.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| N-(2-benzoylphenyl)-4-(dimethylsulfamoyl)benzamide | Moderate anticancer properties | Lacks chlorophenyl group |

| N-(4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide | Potential anti-inflammatory | Different phenyl substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.